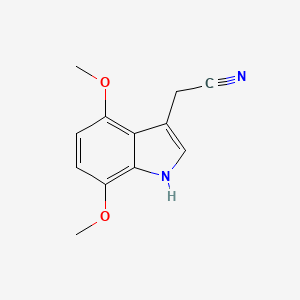

(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

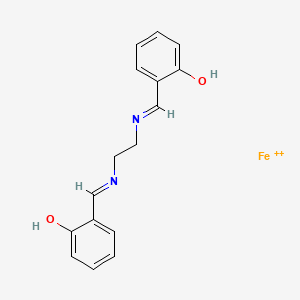

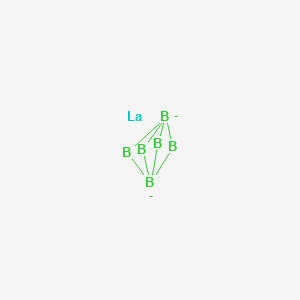

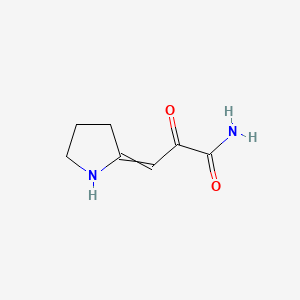

“(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as “Arvelexine” and "4-Methoxyindol-3-yl ethane nitrile" .

Molecular Structure Analysis

The molecular structure of “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” consists of a 1H-indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core is substituted at the 4 and 7 positions with methoxy groups and at the 3 position with an acetonitrile group .Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibition Properties : Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate showed promising antioxidant targets and anticholinesterase enzyme inhibition properties (Bingul et al., 2019).

Nitration and Oxidative Dimerisation : A study on the reaction of 4,6-dimethoxyindoles with nitric acid in acetonitrile demonstrated the production of 7-nitro and 2-nitro-indoles (Keawin et al., 2005).

Anti-inflammatory Agents : The preparation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives demonstrated anti-inflammatory activity in animal models (Rehman et al., 2022).

[4+1]-Spirocyclization to Acetonitrile Target Molecules : A study explored the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, providing a new approach to these compounds (Aksenov et al., 2021).

Chemiluminescence from Oxidation of Auxin Derivatives : Indole-3-acetonitrile was studied for its chemiluminescence properties, highlighting its potential in analytical chemistry (Durán et al., 1976).

Synthesis of Functionalized Indoles : A protocol for synthesizing functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones via a three-component reaction was developed (Jiang & Yan, 2016).

Copper(II) Chloride Reactions with Indoles : The reaction of indoles with copper(II) chloride in acetonitrile led to various chlorinated products (Balogh-Hergovich & Speier, 1986).

Antibacterial and Antifungal Properties : Indoles underwent a conjugate addition process to yield compounds with modest antibacterial and antifungal properties (Reddy et al., 2011).

Chemiluminescence Induced by Superoxide Ion : The chemiluminescence of indole compounds induced by electrogenerated superoxide ion in acetonitrile solutions was examined, contributing to the understanding of redox reactions involving indoles (Okajima & Ohsaka, 2002).

Ring Expansion with Dimethyl Acetylenedicarboxylate : Indoles reacted with dimethyl acetylenedicarboxylate in acetonitrile to form benzazepines, providing insights into the chemical reactivity of indole structures (Acheson & Bridson, 1972).

Future Directions

The future directions for research on “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the interest in indole derivatives in various fields, it’s likely that new applications and synthesis methods will continue to be developed .

properties

IUPAC Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXIEDNCPOANK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CNC2=C(C=C1)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652270 |

Source

|

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile | |

CAS RN |

15109-37-2 |

Source

|

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)